molecular formula C11H14O3 B1269978 4-Isopropoxy-3-methoxybenzaldehyde CAS No. 2538-98-9

4-Isopropoxy-3-methoxybenzaldehyde

Cat. No. B1269978
CAS RN: 2538-98-9
M. Wt: 194.23 g/mol
InChI Key: BSVXIKDDVDCMIO-UHFFFAOYSA-N
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Patent
US07557118B2

Procedure details

Isopropyl bromide (40.0 mL, 421 mmol) was added to a suspension of K2CO3 (48.0 g, 348 mmol) and vanillin (40 g, 263 mmol) in DMF (150 mL) and the stirring slurry heated to 80° C. for 15 h. The reaction mixture was then cooled to room temperature, diluted with diethyl ether (200 mL) and washed with H2O (4×200 mL), dried (MgSO4) and concentrated under reduced pressure giving the title compound as a slightly tan oil (51.0 g, 100%) which required no further purification. The spectra of this material are identical with that previously reported (M. F. Comber and M. V. Sargent, J. Chem. Soc., Perkin Trans. 1, 1991, 2783).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1](Br)([CH3:3])[CH3:2].C([O-])([O-])=O.[K+].[K+].[O:11]=[CH:12][C:13]1[CH:21]=[CH:20][C:18]([OH:19])=[C:15]([O:16][CH3:17])[CH:14]=1>CN(C=O)C.C(OCC)C>[CH:1]([O:19][C:18]1[CH:20]=[CH:21][C:13]([CH:12]=[O:11])=[CH:14][C:15]=1[O:16][CH3:17])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
48 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
WASH
Type
WASH
Details
washed with H2O (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C=O)C=C1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.